4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride
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Overview
Description
4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.7 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications.
Scientific Research Applications
4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential therapeutic applications.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride typically involves the cyclization of appropriate precursors followed by amination and subsequent hydrochloride salt formation. Specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products .
Major Products Formed
Major products formed from these reactions include various substituted cyclohexanols, cyclohexanones, and amines, depending on the specific reaction and conditions employed .
Mechanism of Action
The mechanism of action of 4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context of its application. Detailed studies on its molecular interactions and pathways are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-2,2-dimethylcyclohexan-1-ol;hydrochloride include:
- 4-Amino-2,2-dimethylcyclohexan-1-ol
- 4-Amino-2,2-dimethylcyclohexan-1-one
- 4-Amino-2,2-dimethylcyclohexan-1-amine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for diverse chemical reactivity and applications. Its hydrochloride salt form enhances its stability and solubility, making it more suitable for various research and industrial uses .
Properties
IUPAC Name |
4-amino-2,2-dimethylcyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-6(9)3-4-7(8)10;/h6-7,10H,3-5,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHJPLTYZFAHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCC1O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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